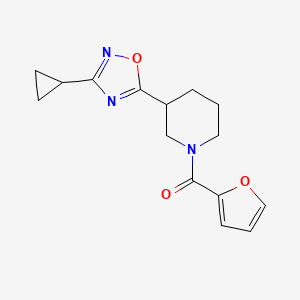
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as 3-COP, is an important compound used in many scientific research applications. It is a heterocyclic compound, meaning it is composed of two or more rings of atoms, and is composed of a cyclopropyl-1,2,4-oxadiazol-5-yl group and a furan-2-carbonyl group. 3-COP has become increasingly popular in recent years due to its wide range of scientific and research applications.
Applications De Recherche Scientifique
3-COP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 3-COP is used to synthesize novel drugs with improved efficacy and decreased toxicity. In biochemistry, 3-COP is used to study the structure and function of proteins and other cellular components. In pharmacology, 3-COP is used to study the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of 3-COP is not yet fully understood. However, it is believed that 3-COP binds to specific proteins or receptors in the body, which can then activate or inhibit certain cellular processes. This binding can lead to various biochemical and physiological effects, depending on the target protein or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-COP depend on the target protein or receptor that it binds to. In general, 3-COP has been found to have a variety of effects, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-COP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its heterocyclic structure allows for a variety of chemical reactions to take place. Additionally, 3-COP has been shown to be relatively stable and resistant to degradation. However, 3-COP also has some limitations. It is not water soluble, which can limit its use in certain experiments. Furthermore, its effects on cells and proteins can vary depending on the target protein or receptor, which can make it difficult to predict the outcome of an experiment.
Orientations Futures
There are a number of potential future directions for research involving 3-COP. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with target proteins and receptors. Additionally, further research could be done to optimize its synthesis and use in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 3-COP, such as its use as an anti-cancer drug or as a treatment for neurological disorders.
Méthodes De Synthèse
3-COP can be synthesized using a variety of methods. The most common method is known as the Knoevenagel condensation reaction. This method involves combining a carbonyl compound, such as a ketone or an aldehyde, with a secondary amine, such as piperidine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a heterocyclic compound, such as 3-COP.
Propriétés
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(12-4-2-8-20-12)18-7-1-3-11(9-18)14-16-13(17-21-14)10-5-6-10/h2,4,8,10-11H,1,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPMGBZADISMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451314.png)
![3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B6451326.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B6451334.png)
![2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6451335.png)
![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine](/img/structure/B6451356.png)
![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6451363.png)
![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)
![N-methyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451372.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6451398.png)